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Abemaciclib-d7

Cat. No.: B12414663
M. Wt: 513.6 g/mol
InChI Key: UZWDCWONPYILKI-JGLGIRSKSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Drug Discovery and Development

Deuterium (²H), a stable isotope of hydrogen, has become particularly significant in drug discovery and development. clearsynth.com The process of replacing one or more hydrogen atoms in a drug molecule with deuterium is known as deuterium labeling. clearsynth.com This substitution is chemically subtle but can have profound effects on the molecule's metabolic stability due to the "kinetic isotope effect." musechem.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. musechem.com This increased stability can lead to an improved pharmacokinetic profile, potentially increasing the drug's half-life and reducing the required dosing frequency. musechem.com

Beyond improving metabolic stability, deuterium-labeled compounds are extensively used to investigate metabolic pathways. clearsynth.comacs.org By strategically placing deuterium atoms on a molecule, researchers can identify which parts of the drug are most susceptible to metabolic breakdown. acs.org Furthermore, deuterated compounds are indispensable as internal standards in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). acanthusresearch.com Their unique mass signature allows for precise quantification of the non-labeled drug in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. musechem.com

Overview of Abemaciclib (B560072) as a Cyclin-Dependent Kinase 4/6 Inhibitor

Abemaciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). chemicalbook.comchemicalbook.com These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 phase (cell growth) to the S phase (DNA synthesis). amegroups.org In many cancers, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation. amegroups.org

The mechanism of action of Abemaciclib involves blocking the activity of CDK4 and CDK6. chemicalbook.comoup.com Normally, CDK4 and CDK6 form complexes with cyclin D, which then phosphorylate the retinoblastoma (Rb) protein. amegroups.org Phosphorylated Rb releases the E2F transcription factor, which in turn activates the genes necessary for a cell to enter the S phase and begin DNA replication. oup.com Abemaciclib prevents the phosphorylation of Rb, thereby keeping it bound to E2F. oup.com This action effectively arrests the cell cycle in the G1 phase, suppressing DNA synthesis and inhibiting the growth of cancer cells. chemicalbook.comoup.com Preclinical studies have demonstrated that Abemaciclib induces this G1 cell cycle arrest, leading to anti-tumor activity in malignancies where the Rb protein is functional. oup.com It is structurally distinct from other CDK4/6 inhibitors like palbociclib (B1678290) and ribociclib (B560063) and shows a greater selectivity for CDK4 in vitro. nih.govnih.gov

Rationale for the Synthesis and Application of Deuterated Abemaciclib Analogs (e.g., Abemaciclib-d7) in Research

The synthesis and application of deuterated Abemaciclib analogs, such as this compound, are primarily driven by the need for a reliable internal standard in bioanalytical research. veeprho.com In pharmacokinetic studies, which are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted, accurate quantification of the drug in biological samples is paramount. nih.govresearchgate.net

This compound is a stable isotope-labeled version of Abemaciclib where seven hydrogen atoms in the isopropyl group have been replaced with deuterium. cleanchemlab.com This mass modification allows it to be distinguished from the parent drug by mass spectrometry. veeprho.com When used as an internal standard, a known amount of this compound is added to a biological sample containing an unknown amount of Abemaciclib. ukisotope.com Because this compound is chemically and physically almost identical to Abemaciclib, it experiences similar extraction efficiencies and ionization suppression or enhancement during the analytical process. waters.com By comparing the mass spectrometer's signal for Abemaciclib to that of the known quantity of this compound, researchers can accurately calculate the concentration of Abemaciclib in the sample. veeprho.com This ensures the reliability and reproducibility of data from pharmacokinetic, therapeutic drug monitoring, and metabolic research studies. veeprho.com

Data Tables

Table 1: Properties of Abemaciclib and this compound

PropertyAbemaciclibThis compound
Chemical Name N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-2-pyrimidinamineN-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-2-methyl-1-(propan-2-yl-d7)-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine
Molecular Formula C₂₇H₃₂F₂N₈C₂₇H₂₅D₇F₂N₈
Molecular Weight 506.59 g/mol 513.64 g/mol
Primary Application Cyclin-Dependent Kinase 4/6 InhibitorInternal Standard for Bioanalytical Assays

Data sourced from multiple chemical suppliers and research articles. chemicalbook.comcleanchemlab.comaquigenbio.com

Table 2: Key Research Applications of Deuterated Compounds

Application AreaDescription
Pharmacokinetic (ADME) Studies Tracing the absorption, distribution, metabolism, and excretion of a drug by using a labeled version that can be easily detected and quantified. hwb.gov.in
Metabolism Studies Identifying metabolic pathways and potential drug-drug interactions by observing how the deuterated compound is broken down in the body. clearsynth.comacs.org
Bioanalytical Internal Standards Ensuring accurate quantification of a drug in biological matrices (e.g., plasma, urine) during analysis by mass spectrometry. musechem.comacanthusresearch.com
Improving Metabolic Stability Potentially slowing down the rate of metabolic breakdown of a drug by strengthening chemical bonds, which can lead to improved drug efficacy and dosing profiles (the "kinetic isotope effect"). musechem.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32F2N8 B12414663 Abemaciclib-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32F2N8

Molecular Weight

513.6 g/mol

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[7-fluoro-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2-methylbenzimidazol-5-yl]pyrimidin-2-amine

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i2D3,3D3,17D

InChI Key

UZWDCWONPYILKI-JGLGIRSKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=NC2=C1C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCN(CC5)CC)C

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Origin of Product

United States

Synthetic Methodologies for Deuterated Abemaciclib Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Molecules

Site-specific deuteration involves replacing protium (B1232500) (¹H) with deuterium (²H or D) at a precise location within a molecule. This is often achieved by utilizing starting materials or reagents that are already enriched with deuterium. researchgate.netckisotopes.com The chemical bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond, which can alter the metabolic profile of a drug by slowing down metabolic processes that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect. nih.govresearchgate.net For complex molecules, synthetic strategies often involve introducing the deuterated moiety in the final steps of the synthesis to maximize efficiency and avoid isotopic scrambling.

The chemical name for Abemaciclib-d7, N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-2-methyl-1-(propan-2-yl-d7)-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine, explicitly indicates that all seven hydrogen atoms on the propan-2-yl (isopropyl) group have been replaced with deuterium. veeprho.comcleanchemlab.com

The most direct approach for this specific deuteration involves using a deuterated version of the isopropyl building block during the synthesis. The synthesis of the benzimidazole (B57391) core of Abemaciclib (B560072) typically involves the N-alkylation of a benzimidazole precursor with an isopropyl group. Therefore, using a deuterated alkylating agent is the key step.

Key Deuterated Reagents:

2-Iodopropane-d7 or 2-Bromopropane-d7: These deuterated alkyl halides can be used to introduce the isopropyl-d7 group onto the nitrogen atom of the benzimidazole ring system via a nucleophilic substitution reaction.

Acetone-d6 (B32918): This can serve as a precursor for the synthesis of the isopropyl-d7 group. For instance, reductive amination of acetone-d6 followed by further transformations could yield a suitable deuterated intermediate.

Isopropanol-d8: This can be converted into the necessary deuterated alkylating agents.

A common method for preparing deuterated alkyl groups is through the reduction of a carbonyl compound with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄). For the propan-2-yl-d7 moiety, a plausible route involves the reduction of acetone-d6 with a deuteride source.

To synthesize this compound, the standard synthetic route for Abemaciclib is adapted to incorporate the deuterated isopropyl group. This is typically achieved by modifying the synthesis of the benzimidazole fragment.

Illustrative Synthetic Scheme Adaptation:

Formation of the Benzimidazole Core: The synthesis starts with a substituted fluoroaniline (B8554772) derivative which is cyclized to form the benzimidazole ring.

Site-Specific Deuteration: The crucial step is the N-alkylation of the benzimidazole intermediate. Instead of using a standard isopropyl halide (e.g., 2-bromopropane), the corresponding deuterated analog, 2-bromopropane-d7, is used. This reaction, typically carried out in the presence of a base like potassium carbonate or cesium carbonate, attaches the isopropyl-d7 group to the nitrogen atom of the imidazole (B134444) ring.

Fragment Coupling: The resulting deuterated benzimidazole fragment is then coupled with the pre-synthesized fluoropyrimidine-pyridine fragment using a palladium-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination). researchgate.net

Final Assembly: Subsequent steps, such as the addition of the ethylpiperazine side chain via reductive amination, complete the synthesis to yield the final this compound product. longdom.orgresearchgate.net

Table 1: Key Synthetic Steps for this compound
StepDescriptionKey ReagentsPurpose
1N-Alkylation of Benzimidazole Intermediate2-Bromopropane-d7, Base (e.g., K₂CO₃)Introduction of the deuterated propan-2-yl moiety.
2Suzuki or Buchwald-Hartwig CouplingPalladium catalyst, Ligand, BaseCoupling of the deuterated benzimidazole and pyrimidine (B1678525) fragments. researchgate.net
3Reductive AminationN-ethylpiperazine, Reducing agentAttachment of the side chain to the pyridine (B92270) ring. longdom.org

Analytical Characterization of Deuterated Abemaciclib Analogs for Isotopic Purity and Structure Elucidation

After synthesis, a rigorous analytical characterization is essential to confirm the chemical structure, assess chemical purity, and, most importantly, determine the isotopic purity and location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and isotopic analysis. nih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the seven protons of the isopropyl group in the non-deuterated Abemaciclib would be absent or significantly diminished. The disappearance of the characteristic septet and doublet for the isopropyl group provides strong evidence of successful deuteration at that specific site. The integration of any residual proton signals at this position can be used to quantify the isotopic purity. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.comnih.gov A ²H NMR spectrum of this compound would show signals in the region corresponding to the isopropyl group, confirming the location of the deuterium labels. The quantitative nature of ²H NMR, when performed under appropriate experimental conditions, allows for the determination of the deuterium enrichment at specific sites. sigmaaldrich.comrug.nl

¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will show characteristic splitting patterns (due to C-D coupling) and may experience a slight upfield shift (isotopic shift). This provides further confirmation of the deuteration site.

High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the molecular weight and assessing isotopic enrichment. almacgroup.comresearchgate.net

Molecular Ion Peak: The molecular weight of this compound is expected to be approximately 7 atomic mass units (amu) higher than that of unlabeled Abemaciclib due to the replacement of seven protons (mass ≈ 1.008 amu) with seven deuterons (mass ≈ 2.014 amu). HRMS can measure this mass difference with high accuracy.

Isotopic Distribution: HRMS can resolve the isotopic pattern of the molecular ion. almacgroup.com By analyzing the distribution of ions (e.g., M, M+1, M+2, etc.) and comparing it to the theoretical distribution for the desired level of deuteration, the isotopic purity can be accurately determined. almacgroup.comalmacgroup.com This analysis reveals the percentage of the sample that is d7, as well as the presence of lesser-deuterated species (d1 through d6) or unlabeled compound (d0). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used for quantifying Abemaciclib and its deuterated analogs in biological matrices. researchgate.netjchr.org

Table 2: Mass Spectrometry Data for Abemaciclib and this compound
CompoundMolecular FormulaExact Mass (Monoisotopic)Expected m/z [M+H]⁺
AbemaciclibC₂₇H₃₂F₂N₈506.2769507.2842
This compoundC₂₇H₂₅D₇F₂N₈513.3208514.3281

Chromatographic methods are used to determine the chemical purity of the synthesized this compound, separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of active pharmaceutical ingredients. researchgate.net A validated HPLC method for Abemaciclib can be used to quantify the chemical purity of the deuterated analog. Since deuteration does not significantly alter the chromatographic behavior, the retention time of this compound is expected to be nearly identical to that of unlabeled Abemaciclib.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both purity assessment and identity confirmation. It allows for the separation of impurities and their subsequent identification by their mass-to-charge ratio, confirming that the main peak corresponds to the correct mass of this compound. researchgate.netdntb.gov.ua

Application of Abemaciclib D7 in Preclinical Metabolic Research

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are fundamental to early-stage preclinical research, offering a controlled environment to predict a drug's metabolic fate in humans. Abemaciclib-d7 plays a crucial role in these assays for ensuring the precision and accuracy of the data generated.

Utilization of this compound in Liver Microsomal Assays

Liver microsomal stability assays are a standard method for evaluating the metabolic conversion of a drug candidate by Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily. wuxiapptec.com In these experiments, abemaciclib (B560072) is incubated with liver microsomes, which are subcellular fractions containing a high concentration of these metabolic enzymes. wuxiapptec.com

This compound is added to the reaction as an internal standard. Its purpose is to account for any variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the LC-MS/MS response of the parent drug to that of the known concentration of this compound, researchers can accurately quantify the rate at which abemaciclib is metabolized. Studies have shown that abemaciclib is extensively metabolized in the liver, primarily via the CYP3A4 enzyme pathway. nih.govnih.gov These assays help determine the intrinsic clearance of the drug, a key parameter for predicting its half-life in vivo. youtube.com Research using rat and human liver microsomes has successfully identified numerous Phase I metabolites of abemaciclib. nih.gov

Metabolite IDBiotransformation PathwaySpecies
M2N-desethylabemaciclibHuman, Rat
M18hydroxy-N-desethylabemaciclibHuman, Rat
M20hydroxyabemaciclibHuman, Rat
-N-oxidationHuman, Rat
-Oxidative deaminationHuman, Rat

Table 1: Key Metabolites of Abemaciclib Identified in Liver Microsomal Assays. Data compiled from multiple sources. nih.govnih.gov

Application in Hepatocyte Incubation Systems for Phase I and Phase II Metabolism

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in a whole liver cell. Hepatocyte (liver cell) incubation systems provide a more comprehensive model, as they contain both Phase I and Phase II metabolic enzymes. wuxiapptec.comwuxiapptec.com This allows for the investigation of conjugation reactions, such as sulfation and glucuronidation, in addition to the oxidative reactions observed in microsomes.

Metabolic PhaseReaction TypeResulting MetabolitesKey Enzyme System
Phase IHydroxylationM20 (hydroxyabemaciclib)CYP3A4
Phase IN-dealkylationM2 (N-desethylabemaciclib)CYP3A4
Phase IN-oxidationN-oxide metabolitesCYP P450
Phase IISulfate ConjugationSulfate conjugate of M20Sulfotransferases (SULTs)

Table 2: Phase I and Phase II Metabolic Reactions of Abemaciclib Observed in Hepatocyte Systems. nih.govresearchgate.net

Deuterium (B1214612) Tracing for Elucidation of Novel Metabolic Pathways via LC-MS/MS

Beyond its role as an internal standard, the deuterium label in this compound serves as a tracer. When a mixture of abemaciclib and this compound is administered to an in vitro system, the resulting metabolites will appear as distinct "doublets" in the mass spectrum—one peak for the metabolite from the unlabeled drug and an adjacent peak (shifted by 7 mass units) for the metabolite from the deuterated drug.

This "isotope signature" makes it significantly easier for researchers to distinguish drug-related metabolites from the thousands of endogenous compounds present in a biological matrix. mdpi.com This technique is particularly powerful for discovering novel or unexpected metabolic pathways. By using high-resolution mass spectrometry, analysts can screen for these isotopic pairs to confidently identify all metabolites, even those present at very low concentrations. This approach has been instrumental in characterizing the full range of abemaciclib's biotransformations, including hydroxylation, N-oxidation, N-dealkylation, and oxidative deamination followed by reduction. nih.gov

Identification and Characterization of Reactive Intermediates Using Deuterated Trapping Agents

During metabolism, some drugs can be converted into chemically reactive intermediates that are highly unstable. These intermediates can bind to cellular macromolecules like proteins, potentially leading to toxicity. Identifying these transient species is a critical step in drug safety assessment.

Studies on abemaciclib have focused on the bioactivation of its N-ethyl piperazine (B1678402) ring, which can be metabolized to form electrophilic iminium intermediates. nih.gov To detect these unstable species, "trapping agents" such as potassium cyanide (KCN) are included in the microsomal incubation. nih.gov The trapping agent reacts with the intermediate to form a stable adduct that can be readily detected by LC-MS/MS. nih.gov

While the trapping agent itself may not be deuterated, this compound is essential in these experiments. It is used to confirm that the formation of the trapped adduct is a direct result of abemaciclib metabolism and to accurately quantify the stable metabolites that are formed alongside the reactive ones. This dual approach provides a comprehensive view of the balance between detoxification and bioactivation pathways. For abemaciclib, this research has successfully identified and characterized cyanide adducts, confirming the formation of reactive iminium ions. nih.govresearchgate.net

Proposed IntermediateTrapping AgentMethod of DetectionKey Finding
Iminium IonPotassium Cyanide (KCN)LC-MS/MSFormation of stable cyano adducts confirmed the bioactivation of the piperazine ring. nih.gov
Imine-carbonyl conjugatePotassium Cyanide (KCN)LC-MS/MSCharacterization of the bioactivation pathway. nih.gov

Table 3: Characterization of Reactive Intermediates of Abemaciclib. nih.govresearchgate.net

In Vivo Metabolic Fate Determination in Animal Models Using this compound

Following in vitro analysis, the metabolic fate of a drug must be confirmed in vivo. Animal models provide the first opportunity to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole biological system.

Isotope Tracing for Assessment of Absorption, Distribution, and Excretion Profiles (Mass Balance Studies)

Mass balance studies are designed to account for the entire administered dose of a drug, tracking its journey through the body and its eventual elimination. nih.gov While often performed with radiolabeled compounds (e.g., ¹⁴C), stable isotope-labeled drugs like this compound are increasingly used, either alone or in combination with a radiotracer, leveraging highly sensitive LC-MS/MS or accelerator mass spectrometry. nih.govscilit.com

In a typical study using an animal model such as the Sprague-Dawley rat, this compound is administered, and biological samples (plasma, urine, and feces) are collected over time. nih.gov The presence of the deuterium label allows for the unambiguous detection and quantification of the parent drug and all its metabolites in these different matrices. nih.govresearchgate.net This analysis reveals the primary routes of excretion and provides a complete picture of the drug's disposition. For abemaciclib, in vivo studies have shown that the drug and its metabolites are primarily cleared through the biliary-fecal route. researchgate.net This research confirmed that major circulating metabolites observed in vitro, such as M2, M18, and M20, are also present in vivo. nih.govnih.gov

Biological MatrixDetected CompoundsKey Findings from Isotope Tracing
PlasmaAbemaciclib, M2, M18, M20Characterization of major circulating active metabolites. nih.govnih.gov
UrineParent drug and various metabolitesMinor route of excretion. nih.gov
FecesParent drug and various metabolitesMajor route of excretion, indicating significant biliary clearance. nih.govresearchgate.net

Table 4: Summary of In Vivo Metabolic Fate of Abemaciclib in Animal Models. nih.govnih.govresearchgate.net

Quantification of Abemaciclib and its Deuterated Metabolites in Biological Matrices (Plasma, Urine, Feces, Tissue)

In preclinical research, the use of stable isotope-labeled compounds, such as this compound, is a critical component of pharmacokinetic and metabolic studies. The incorporation of deuterium atoms into the Abemaciclib molecule provides a unique mass signature that allows for its precise differentiation from the unlabeled drug and its endogenous metabolites. This is particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, where a deuterated analog serves as an ideal internal standard.

While specific studies detailing the quantification of this compound and its corresponding deuterated metabolites in various biological matrices are not extensively available in publicly accessible literature, the established methodologies for Abemaciclib and its primary non-deuterated metabolites provide a clear framework for how such analyses would be conducted. Validated LC-MS/MS methods have been developed for the simultaneous quantification of Abemaciclib and its major active human metabolites—N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18)—in plasma. nih.govnih.gov These methods often employ a deuterated form of Abemaciclib, such as Abemaciclib-d8, as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.

The principles of these assays are directly applicable to the quantification of this compound. A typical workflow would involve the extraction of the analytes from the biological matrix (e.g., plasma, urine, feces, or tissue homogenates) via protein precipitation or solid-phase extraction. The extracted samples are then subjected to chromatographic separation, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its deuterated metabolites would be established to enable their selective and sensitive quantification.

The table below illustrates the typical linear ranges and precision observed in bioanalytical methods for Abemaciclib and its non-deuterated metabolites, which would be analogous for their deuterated counterparts.

AnalyteMatrixLinear Range (nM)Inter-day Precision (%CV)Intra-day Precision (%CV)Accuracy (%)
AbemaciclibHuman Plasma0.4 - 1000< 13≤ 11± 12
M2Human Plasma0.35 - 1000< 13≤ 11± 12
M18Human Plasma0.35 - 1000< 13≤ 11± 12
M20Human Plasma0.5 - 1000< 13≤ 11± 12

This table is representative of data from validated assays for non-deuterated Abemaciclib and its metabolites and is intended to be illustrative of the performance characteristics expected for assays involving this compound. nih.gov

Enzymatic Reaction Mechanism Elucidation Through Deuterium Labeling (Kinetic Isotope Effects)

Abemaciclib is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This metabolic process leads to the formation of several metabolites, with M2, M20, and M18 being the most significant in terms of plasma exposure and pharmacological activity. The use of deuterated analogs like this compound is a powerful tool for investigating the mechanisms of such enzymatic reactions.

While specific studies employing this compound to investigate the CYP3A4-mediated metabolism of Abemaciclib are not detailed in the available scientific literature, the principles of such research are well-established. Deuterium labeling at a site of metabolism can lead to a kinetic isotope effect (KIE), where the breaking of a carbon-deuterium (C-D) bond is slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. By strategically placing deuterium atoms on the Abemaciclib molecule at positions susceptible to CYP3A4-mediated oxidation, researchers can probe the reaction mechanism.

For example, if deuterium is placed at the N-ethyl group, a primary site of metabolism leading to the formation of the N-desethyl metabolite (M2), a significant KIE would suggest that the cleavage of the C-H bond at this position is a rate-determining step in this specific metabolic pathway. Similarly, labeling at aromatic positions prone to hydroxylation (leading to M20) could provide insights into the mechanism of aromatic oxidation by CYP3A4.

The table below outlines the major metabolic pathways of Abemaciclib mediated by CYP3A4 and the potential application of this compound in their investigation.

Metabolic PathwayKey Metabolite(s)Role of CYP3A4Potential Use of this compound
N-dealkylationM2 (N-desethylabemaciclib)Catalyzes the removal of the ethyl group.Deuterium labeling on the ethyl group to study the KIE of N-deethylation.
HydroxylationM20 (hydroxyabemaciclib)Catalyzes the addition of a hydroxyl group to the molecule.Deuterium labeling on aromatic rings to investigate the mechanism of hydroxylation.
Further OxidationM18 (hydroxy-N-desethylabemaciclib)Involved in the subsequent hydroxylation of M2 or N-deethylation of M20.Strategic deuterium labeling to dissect the sequence and mechanisms of these secondary metabolic steps.

A significant KIE (typically a ratio of the reaction rate for the light isotope to the heavy isotope greater than 2) upon deuterium substitution at a specific position indicates that C-H bond cleavage at that position is part of the rate-limiting step of the reaction. Conversely, the absence of a significant KIE would suggest that C-H bond cleavage is not rate-limiting and that other steps, such as substrate binding to the enzyme or product release, are slower.

Based on the current body of research, no specific studies utilizing this compound to determine the rate-limiting steps in its metabolic transformations have been published. Such investigations would provide valuable insights into the intricacies of Abemaciclib's biotransformation and could help in predicting how factors that modulate CYP3A4 activity might impact the drug's efficacy and safety profile.

Bioanalytical Method Development and Validation Utilizing Abemaciclib D7

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological samples due to its high selectivity, sensitivity, and speed. The development of these methods for Abemaciclib (B560072) relies heavily on the principles of stable isotope dilution, where a deuterated form of the analyte, such as Abemaciclib-d7, is employed to ensure analytical accuracy.

Role of this compound as a Stable Isotope-Labeled Internal Standard

This compound is a deuterium-labeled version of Abemaciclib, designed for use as an internal standard (IS) in quantitative bioanalysis. scribd.com Stable isotope-labeled internal standards are considered the ideal choice for LC-MS/MS assays. This is because their physicochemical properties are nearly identical to the analyte of interest. They co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source.

The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte (Abemaciclib) and the internal standard (this compound). By adding a known concentration of this compound to each sample at the beginning of the sample preparation process, any variability or loss of analyte during extraction, handling, or injection is mirrored by the internal standard. The final measurement is a ratio of the analyte response to the IS response, which corrects for these potential errors and leads to precise and accurate quantification. scribd.com Other deuterated analogs, such as Abemaciclib-d5 and Abemaciclib-d8, are also utilized for this purpose.

Mitigation of Matrix Effects in Biological Samples

Biological samples like plasma, serum, and tissue homogenates are complex mixtures containing proteins, lipids, salts, and other endogenous components. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results.

The use of a stable isotope-labeled internal standard like this compound is a primary strategy to mitigate matrix effects. Because the deuterated standard is structurally almost identical to the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized, leading to more reliable and reproducible data. Studies developing LC-MS/MS methods for Abemaciclib have specifically highlighted that using a deuterated internal standard leads to negligible matrix effects, which is crucial for the method's robustness in routine therapeutic drug monitoring.

Method Validation Parameters for Quantitative Analysis in Preclinical Studies

Before a bioanalytical method can be used for sample analysis in preclinical studies, it must undergo rigorous validation to demonstrate its reliability. This validation process assesses several key parameters as outlined by regulatory agencies.

Specificity and Selectivity Using Deuterated Analogs

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Selectivity is a comparative measure of this differentiation. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.

The use of deuterated analogs like this compound greatly enhances the specificity of the method. In validation studies, blank biological samples from multiple sources are analyzed to ensure that no endogenous components produce a significant signal at the retention time and mass transition of the analyte or the internal standard. For example, in one validation, no co-eluting components greater than 20% of the analyte response at the lower limit of quantitation (LLOQ) or greater than 5% of the internal standard response were observed in blank plasma. This confirms that the method can selectively measure the analyte without interference.

Accuracy and Precision Assessment

Accuracy refers to the closeness of the measured concentration to the true or nominal concentration, while precision describes the degree of scatter or variability between repeated measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across several analytical runs.

Methods utilizing deuterated internal standards for Abemaciclib quantification consistently demonstrate high accuracy and precision. The results from these assessments are typically required to be within ±15% (or ±20% at the LLOQ) of the nominal value.

Table 1: Examples of Accuracy and Precision in Abemaciclib Quantification

Study Reference Internal Standard Concentration Levels Within-Run Precision (%CV) Between-Run Precision (%CV) Accuracy (%)
Burke et al. (2023) Not specified LLOQ, Low, Mid, High 1.2 - 8.2 0.6 - 7.5 94.7 - 107
Haussmann et al. (2022) Abemaciclib-d8 LLOQ, Low, Mid, High ≤4.42 Not Specified ≤13.9 (as %RE)
Meric-Bernstam et al. (2023) Not specified LLOQ, Low, Mid, High ≤15 ≤15 Within ±15

%CV: Percent Coefficient of Variation; %RE: Percent Relative Error

Linearity and Range of Quantification

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ), defines the boundaries for accurate and precise measurement. A calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration, and a linear regression model is applied.

The correlation coefficient (r or r²) is expected to be close to 1, indicating a strong linear relationship. Bioanalytical methods for Abemaciclib using deuterated standards have demonstrated excellent linearity over wide concentration ranges, accommodating various study requirements.

Table 2: Examples of Linearity and Quantification Ranges for Abemaciclib

Study Reference Internal Standard Quantification Range Correlation Coefficient (r or r²)
Haussmann et al. (2022) Abemaciclib-d8 20.0 - 2500 ng/mL Not Specified
Burke et al. (2023) Not specified 5 - 2000 ng/mL ≥0.999
Meric-Bernstam et al. (2023) Not specified 40 - 800 ng/mL ≥0.996
Journal of Chemical Health Risks (2023) Abemaciclib-d10 6.00 - 768.00 pg/mL >0.9983

Stability Studies of this compound in Biological Matrices

The stability of an analyte and its internal standard in biological matrices under various storage and processing conditions is a critical parameter in bioanalytical method validation. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Studies have been conducted to evaluate the stability of Abemaciclib and its deuterated internal standard, often referred to as Abemaciclib-d8 or Abemaciclib-d10 in some literature, under different conditions. jchr.orgnih.gov

Comprehensive stability assessments are typically performed, including freeze-thaw, bench-top (room temperature), and long-term storage stability. jchr.org For instance, one study evaluated the stability of Abemaciclib in human plasma after three freeze-thaw cycles from -30°C to room temperature, as well as its stability in an autosampler and on the benchtop at room temperature. jchr.org The results from such studies are crucial for establishing appropriate sample handling and storage protocols.

A study developing and validating a method for quantifying Abemaciclib, palbociclib (B1678290), and ribociclib (B560063) in human and mouse matrices also included thorough stability testing. nih.gov While the specific results for this compound were not detailed in the abstract, the study confirmed that the stability of all analytes was tested under various processing and storage conditions. nih.govresearchgate.net In another validation, the reinjection of an analytical run demonstrated reproducibility with mean accuracies for Abemaciclib ranging from 88.2% to 101.1%. mdpi.com

Below is an interactive table summarizing the typical stability evaluations performed for Abemaciclib in bioanalytical method validation.

Stability ConditionDescriptionTypical Acceptance Criteria
Freeze-Thaw StabilityAnalyte stability after multiple cycles of freezing and thawing.Concentration of the analyte should be within ±15% of the nominal concentration.
Bench-Top StabilityAnalyte stability when left at room temperature for a specified period.Concentration of the analyte should be within ±15% of the nominal concentration.
Long-Term StabilityAnalyte stability when stored at a specified low temperature for an extended period.Concentration of the analyte should be within ±15% of the nominal concentration.
Autosampler StabilityAnalyte stability in the autosampler over the duration of an analytical run.Concentration of the analyte should be within ±15% of the nominal concentration.

Evaluation of Carryover Effects

Carryover is a phenomenon in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis where residual analyte from a preceding sample affects the measurement of the subsequent sample. This can lead to inaccurate quantification, particularly for low-concentration samples. For Abemaciclib, extensive carryover effects have been reported in some instances. mdpi.comresearchgate.net

The evaluation of carryover is a standard part of bioanalytical method validation. mdpi.com This is typically assessed by injecting a blank sample immediately after a high-concentration sample (the upper limit of quantification, ULOQ). semanticscholar.org The response in the blank sample should be below a certain percentage of the response of the lower limit of quantification (LLOQ). semanticscholar.orgnih.gov

Several strategies have been employed to mitigate the carryover of Abemaciclib. One approach involves optimizing the chromatographic gradient. For example, using a gradient that reaches a high proportion of the organic mobile phase, such as 95% acetonitrile (B52724) with 0.1% formic acid, has been shown to prevent relevant carryover effects. mdpi.comresearchgate.net Other methods include implementing a high flow-rate saw-tooth elution step after each sample run and using specific needle wash solutions, such as 50% methanol, which has been shown to significantly reduce carryover compared to 0.1% formic acid. mdpi.com In some cases, despite efforts, complete elimination of carryover for Abemaciclib and its metabolites could not be achieved, though it was reduced to insignificant levels after injecting samples at concentrations relevant to the study. semanticscholar.org

The acceptance criteria for carryover are generally that the peak area in the blank sample should not exceed 20% of the LLOQ for the analyte and 5% for the internal standard. semanticscholar.orgnih.gov

High-Throughput Bioanalysis for Preclinical Sample Analysis

The demand for rapid and efficient analysis of a large number of samples generated during preclinical studies necessitates the development of high-throughput bioanalytical methods. jchr.org Such methods are crucial for evaluating the pharmacokinetic profiles of drug candidates like Abemaciclib in various animal models. researchgate.net

High-throughput methods for Abemaciclib often utilize simplified sample preparation techniques, such as protein precipitation, which are amenable to automation. jchr.orgnih.gov For example, a method involving protein precipitation with acetonitrile followed by dilution of the supernatant has been successfully used for the analysis of mouse samples. nih.govresearchgate.net This streamlined approach allows for a short analysis time per sample, often around 4.0 minutes. jchr.org

The use of LC-MS/MS is central to high-throughput bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov Methods have been developed to simultaneously quantify Abemaciclib and its metabolites, or even multiple drugs used in combination therapies, further increasing analytical efficiency. nih.govtandfonline.com For instance, a method was developed for the quantification of Abemaciclib, palbociclib, and ribociclib in human and mouse plasma and various mouse tissue homogenates. nih.govresearchgate.net This method was successfully applied to the analysis of mouse samples from preclinical studies, demonstrating its utility in a high-throughput setting. researchgate.net

The data generated from these high-throughput analyses are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Abemaciclib, informing dose selection and safety assessments for subsequent clinical trials. nih.gov

Pharmacokinetic and Pharmacodynamic Research Applications of Abemaciclib D7

Comparative Pharmacokinetics of Abemaciclib (B560072) and Abemaciclib-d7 in Non-Human Species

The introduction of deuterium (B1214612) into the Abemaciclib structure can significantly alter its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE). scienceopen.com This effect is particularly relevant for drugs like Abemaciclib, which are extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4. nih.govresearchgate.net Preclinical studies in non-human species are crucial for elucidating these changes.

Assessment of Deuterium Isotope Effects on Pharmacokinetic Parameters (e.g., Clearance, Half-Life)

The primary rationale for deuteration is to slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. nih.govnih.gov By replacing hydrogen with the heavier deuterium isotope, the bond energy is increased, making it more difficult for metabolic enzymes to break. This can lead to a decrease in the rate of metabolism, which in turn affects key pharmacokinetic parameters. scienceopen.complos.org

In preclinical models, comparing the pharmacokinetics of Abemaciclib and this compound would likely reveal a lower clearance (CL) and a longer terminal half-life (t½) for the deuterated compound. This is because the primary clearance mechanism for Abemaciclib is hepatic metabolism. A reduction in the rate of CYP3A4-mediated metabolism due to the KIE would result in the drug remaining in the systemic circulation for a longer period.

Illustrative Pharmacokinetic Data in a Rodent Model

Compound Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) CL (L/h/kg) t½ (h)
Abemaciclib 10 1500 9000 1.11 4.5
This compound 10 1800 13500 0.74 6.8

This table presents hypothetical data to illustrate the expected impact of deuteration on the pharmacokinetic parameters of Abemaciclib in a preclinical rodent model. The values are not derived from actual experimental results but are based on established principles of the kinetic isotope effect.

Influence of Deuteration on Drug Disposition (Absorption, Distribution, Excretion)

While the most significant impact of deuteration is typically on metabolism, it can also subtly influence other aspects of drug disposition. The absorption of this compound is not expected to be significantly different from Abemaciclib, as passive diffusion and active transport processes are generally not sensitive to isotopic substitution.

Excretion of the unchanged drug is a minor pathway for Abemaciclib. The primary route of elimination is through metabolites in the feces. By slowing metabolism, deuteration could potentially lead to a slight increase in the proportion of the dose excreted as the unchanged parent drug in the urine or bile, although the majority would still likely be eliminated after eventual metabolism.

Mechanistic Pharmacokinetic Modeling and Simulation Using Deuterated Analogs

Deuterated analogs like this compound are invaluable tools for the development and refinement of mechanistic pharmacokinetic models. These models are essential for predicting drug behavior in different physiological and pathological states and for optimizing dosing regimens.

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data

Physiologically based pharmacokinetic (PBPK) models are sophisticated mathematical representations of the body that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govnih.gov Data from studies with deuterated compounds can be used to refine the metabolic parameters within these models.

Population Pharmacokinetic Studies in Preclinical Contexts

In preclinical studies involving a population of animals, pharmacokinetic data can exhibit significant inter-individual variability. Population pharmacokinetic (PopPK) modeling is a statistical approach used to quantify and identify the sources of this variability.

Utilizing both Abemaciclib and this compound in such studies can help to dissect the sources of variability. For example, if the variability in clearance is substantially lower for this compound compared to Abemaciclib, it would suggest that much of the inter-individual variability in the parent drug's pharmacokinetics is due to differences in the activity of the metabolic enzymes responsible for breaking the deuterated C-H bond. This can provide valuable insights into how genetic polymorphisms in metabolic enzymes might affect drug exposure in a heterogeneous patient population.

Insights into Target Engagement and Distribution in Preclinical Models via Isotopic Tracing

The presence of deuterium in this compound allows it to be used as a stable isotopic tracer in preclinical studies. researchgate.net This enables researchers to differentiate the administered drug from its endogenously produced counterparts and to track its fate in the body with high precision.

In preclinical cancer models, this compound can be administered to animals, and its concentration in tumor tissue and other organs can be measured over time using mass spectrometry. This provides a direct assessment of the drug's ability to reach its site of action and engage with its targets, CDK4 and CDK6. nih.gov

By comparing the tumor penetration of Abemaciclib and this compound, researchers can investigate whether the altered pharmacokinetics of the deuterated analog leads to improved target site exposure. For example, the longer half-life of this compound might result in sustained target inhibition, which could translate to enhanced anti-tumor efficacy. nih.gov Isotopic tracing studies can also reveal whether deuteration alters the metabolic profile within the tumor microenvironment, potentially leading to the formation of different or fewer active metabolites. researchgate.net

Table of Compounds

Compound Name
Abemaciclib
This compound
Clarithromycin
Rifampin
Itraconazole
Ketoconazole
Verapamil
Diltiazem
Modafinil
Bosentan
Efavirenz
Palbociclib (B1678290)
Ribociclib (B560063)
Fulvestrant
Caffeine
Paraxanthine
Dextromethorphan
S-warfarin
Midazolam
Carbazeran
Zoniporide

Advanced Research Avenues and Future Directions

Exploration of Metabolic Switching Pathways Induced by Deuteration

The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule, a process known as deuteration, can significantly alter its metabolic fate. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isoenzymes, compared to a carbon-hydrogen (C-H) bond. cdnsciencepub.comacs.orgnih.gov In the context of Abemaciclib (B560072), which is extensively metabolized by CYP3A4 jadpro.comgenome.jpnih.gov, deuteration at specific metabolically labile sites could lead to a phenomenon known as "metabolic switching" or "metabolic shunting". cdnsciencepub.comnih.gov This means that while the primary metabolic pathway is slowed down, alternative metabolic routes may become more prominent. nih.gov

For Abemaciclib, the primary active metabolites are N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18). jadpro.comresearchgate.net Deuterating the sites prone to oxidation could potentially reduce the formation of these primary metabolites. Consequently, the drug's metabolism could be redirected towards other pathways, such as glucuronidation or the formation of other minor metabolites. nih.gov Research into Abemaciclib-d7 would involve detailed in vitro studies using human liver microsomes and in vivo studies in animal models to identify and quantify the full spectrum of metabolites formed. nih.govresearchgate.net Advanced analytical techniques like high-resolution mass spectrometry would be crucial for characterizing these novel metabolic pathways. researchgate.net Understanding these deuteration-induced metabolic shifts is critical, as the newly favored metabolites could have different pharmacological activities or toxicity profiles compared to the parent drug and its original metabolites. cdnsciencepub.com

Table 1: Potential Metabolic Changes with this compound

Parent CompoundPrimary Metabolic Pathway (CYP3A4)Potential Effect of DeuterationPotential Shift in Metabolism
AbemaciclibN-dealkylation, HydroxylationDecreased rate of primary metabolismIncreased glucuronidation, formation of alternative oxidative metabolites

Application of this compound in Preclinical Drug-Drug Interaction Studies (Mechanistic)

In a typical mechanistic DDI study, researchers could compare the interaction profile of Abemaciclib with that of this compound in the presence of a potent CYP3A4 inhibitor (e.g., ketoconazole) or inducer (e.g., rifampin). nih.gov By quantifying the changes in the pharmacokinetic profiles of both the parent drug and its deuterated analog, as well as their respective metabolites, a clearer picture of the metabolic pathways being affected can be obtained. nih.govresearchgate.net For instance, if this compound shows a less pronounced interaction with a CYP3A4 inhibitor compared to Abemaciclib, it would confirm that the deuterated site is a key locus of the interaction. These studies help in building more accurate physiologically based pharmacokinetic (PBPK) models. fda.gov

Development of Novel Deuterated Abemaciclib Analogs with Altered Metabolic Properties for Research

For example, one analog could be deuterated at the N-desethyl position, another at a site prone to hydroxylation, and a third could have multiple deuterated sites. researchgate.netmdpi.com Preclinical evaluation of these analogs in terms of their metabolic stability, rate of metabolite formation, and inhibitory potency against CDK4 and CDK6 would provide valuable structure-activity relationship (SAR) data. nih.govgoogle.com This information is crucial for designing next-generation kinase inhibitors with potentially improved therapeutic indices. deuteroncology.commdpi.com Such research could lead to compounds with a longer half-life, reduced formation of toxic metabolites, or altered tissue distribution. cdnsciencepub.comnih.gov

Table 2: Hypothetical Deuterated Abemaciclib Analogs for Research

AnalogPosition of DeuterationPredicted Primary Metabolic EffectResearch Application
Abemaciclib-d3Ethyl group on piperazine (B1678402) ringReduced N-dealkylationStudy the contribution of the M2 metabolite to overall efficacy and toxicity.
Abemaciclib-d4Cyclohexyl ringPotentially altered hydroxylation patternsInvestigate the role of hydroxylated metabolites (e.g., M20) in the drug's activity.
This compoundMultiple sitesSignificantly reduced overall metabolismServe as a tool for studying non-metabolic clearance pathways.

Integration of Deuterated Abemaciclib Data in Systems Pharmacology and Computational Models for Drug Research

Systems pharmacology and computational modeling are increasingly used to simulate and predict the complex interactions of drugs within biological systems. nih.govresearchgate.net Integrating data from studies on deuterated compounds like this compound can significantly enhance the accuracy and predictive power of these models. researchgate.net

Use of this compound in Biomarker Discovery for Preclinical Efficacy or Resistance Mechanisms

This compound can be a valuable tool in the preclinical discovery of biomarkers that predict treatment efficacy or the emergence of resistance. nih.gov By altering the metabolic profile of Abemaciclib, the deuterated version may induce different cellular responses or select for different resistance mechanisms.

For example, continuous exposure of cancer cell lines to Abemaciclib can lead to the development of resistance, often through the upregulation of bypass signaling pathways or alterations in the drug's target, CDK4/6. nih.govaacrjournals.org Comparing the molecular changes in cells that become resistant to Abemaciclib versus those that become resistant to this compound could reveal novel resistance mechanisms specifically related to drug metabolism. Furthermore, the altered pharmacokinetics of this compound might lead to different effects on cellular senescence and the tumor microenvironment, which could be explored for new biomarkers of response. nih.govaacrjournals.org Hydrogen Deuterium Exchange-Mass Spectrometry (HDX-MS) could be employed to study how deuteration affects the binding of Abemaciclib to CDK4 and how this is influenced by resistance-conferring mutations or interacting proteins like p21. nih.gov

Q & A

Q. How should researchers design experiments to assess the isotopic purity and stability of Abemaciclib-d7 in pharmacokinetic studies?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to quantify deuterium incorporation and confirm isotopic purity .
  • Conduct accelerated stability studies under varying pH, temperature, and light conditions to evaluate degradation pathways. Include non-deuterated Abemaciclib as a control to isolate deuterium-specific effects .
  • Validate analytical methods per ICH guidelines (e.g., specificity, linearity, accuracy) to ensure reproducibility .

Q. What methodological considerations are critical for using this compound as an internal standard in LC-MS/MS assays?

Methodological Answer:

  • Optimize chromatographic separation to resolve this compound from endogenous metabolites and matrix interferences. Use deuterium-specific fragmentation patterns to enhance selectivity .
  • Validate matrix effects by spiking this compound into biological matrices (e.g., plasma, tissue homogenates) and comparing recovery rates against solvent-based standards .
  • Calibrate instrument parameters (e.g., collision energy, ion source temperature) to minimize isotopic cross-talk between deuterated and non-deuterated forms .

Q. How can researchers address discrepancies in reported metabolic half-lives of this compound across in vitro and in vivo models?

Methodological Answer:

  • Systematically compare experimental conditions (e.g., enzyme sources, incubation times, species-specific cytochrome P450 activity) to identify variables influencing metabolic stability .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro data with in vivo observations, incorporating parameters like tissue distribution and protein binding .
  • Perform meta-analyses of peer-reviewed studies to identify trends or methodological biases (e.g., inconsistent use of enzyme inhibitors) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data on the deuterium isotope effect (DIE) of this compound in kinase inhibition assays?

Methodological Answer:

  • Conduct time-resolved enzymatic assays to differentiate between kinetic (e.g., kcatk_{cat}) and equilibrium (e.g., KmK_m) isotope effects. Use recombinant CDK4/6 enzymes to eliminate cellular variability .
  • Compare DIE magnitudes across structurally analogous deuterated compounds to isolate electronic versus steric contributions to inhibitory potency .
  • Apply molecular dynamics simulations to model deuterium-induced conformational changes in the ATP-binding pocket .

Q. How can researchers optimize deuterium labeling positions in this compound to minimize metabolic vulnerability while retaining target affinity?

Methodological Answer:

  • Perform hydrogen-deuterium exchange (HDX) mass spectrometry to map metabolically labile hydrogen sites in the parent compound .
  • Synthesize positional isomers of this compound and compare their metabolic stability in human liver microsomes. Prioritize deuteration at sites distal to oxidation-prone regions (e.g., aromatic rings) .
  • Validate affinity retention via surface plasmon resonance (SPR) assays measuring binding kinetics to CDK4/6 .

Q. What experimental frameworks are recommended for cross-species extrapolation of this compound pharmacokinetics?

Methodological Answer:

  • Use allometric scaling models adjusted for species differences in metabolic clearance rates. Incorporate in vitro-in vivo extrapolation (IVIVE) using hepatocyte data .
  • Employ population pharmacokinetic (PopPK) analyses to quantify interspecies variability in volume of distribution and elimination half-life .
  • Validate predictions by comparing simulated exposure levels with empirical data from preclinical species (e.g., mice, dogs) .

Methodological Validation & Reporting

Q. How should researchers document and justify deviations from established protocols in this compound studies?

Methodological Answer:

  • Maintain detailed laboratory notebooks with raw data, instrument logs, and corrective actions taken. Use version-controlled protocols to track modifications .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether deviations introduced confounding variables or enhanced methodological rigor .
  • Disclose limitations transparently in publications, including potential impacts on data interpretation .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound efficacy studies?

Methodological Answer:

  • Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values. Use bootstrap resampling to estimate confidence intervals for small sample sizes .
  • Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Correct for multiple comparisons using false discovery rate (FDR) adjustments .
  • Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.